molecular formula C14H21Cl2N3O B2951813 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride CAS No. 2060008-28-6

2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride

Cat. No.: B2951813
CAS No.: 2060008-28-6
M. Wt: 318.24
InChI Key: QWWIDXQKVSFQNB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H20ClN3O·HCl and a molecular weight of 318.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.

  • Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:

  • 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide hydrochloride

  • 2-chloro-N-[4-(4-propylpiperazin-1-yl)phenyl]acetamide hydrochloride

  • 2-chloro-N-[4-(4-butylpiperazin-1-yl)phenyl]acetamide hydrochloride

These compounds share a similar structural framework but differ in the alkyl group attached to the piperazine ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O.ClH/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15;/h3-6H,2,7-11H2,1H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWIDXQKVSFQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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